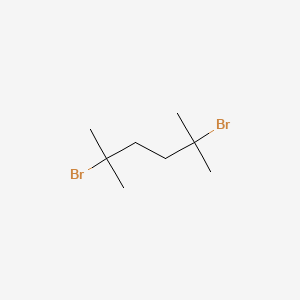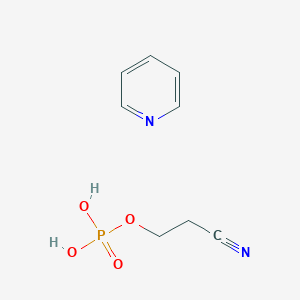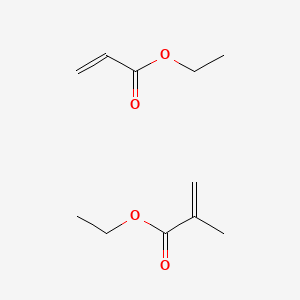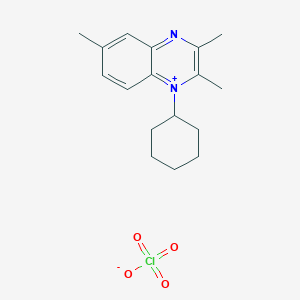
2,5-Dibromo-2,5-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-2,5-dimethylhexane is an organic compound with the molecular formula C8H16Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dibromo-2,5-dimethylhexane can be synthesized through the bromination of 2,5-dimethylhexane. The bromination process typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-2,5-dimethylhexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,5-dimethylhexene.
Reduction Reactions: The bromine atoms can be reduced to form 2,5-dimethylhexane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxide substitution, and various amines for amine substitution.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atoms.
Major Products Formed
Substitution Reactions: Products include 2,5-dihydroxy-2,5-dimethylhexane or 2,5-diamino-2,5-dimethylhexane.
Elimination Reactions: The major product is 2,5-dimethylhexene.
Reduction Reactions: The major product is 2,5-dimethylhexane.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-2,5-dimethylhexane has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other molecules or to study reaction mechanisms.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants.
Wirkmechanismus
The mechanism of action of 2,5-dibromo-2,5-dimethylhexane involves its reactivity as a dibromoalkane. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution or elimination, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms on adjacent carbon atoms.
1,3-Dibromopropane: A dibromoalkane with bromine atoms on the first and third carbon atoms.
2,3-Dibromo-2,3-dimethylbutane: A similar compound with a shorter carbon chain and different bromine positions.
Uniqueness
2,5-Dibromo-2,5-dimethylhexane is unique due to its specific bromine positions on a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of bromine substitution on chemical and physical properties.
Eigenschaften
CAS-Nummer |
54462-71-4 |
|---|---|
Molekularformel |
C8H16Br2 |
Molekulargewicht |
272.02 g/mol |
IUPAC-Name |
2,5-dibromo-2,5-dimethylhexane |
InChI |
InChI=1S/C8H16Br2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 |
InChI-Schlüssel |
GJRYUKCKHUTLQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(C)(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)


![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)

![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)




